molecular formula C12H17NO4S B5177876 N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5177876
M. Wt: 271.33 g/mol
InChI Key: WEQFNYQTBICKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a chemical compound. It is a derivative of 1,4-benzodioxan , which is a group of isomeric chemical compounds with the molecular formula C8H8O2 . The benzodioxans have three isomers, depending on the position of the second atom of oxygen of the dioxane: 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane .


Synthesis Analysis

The synthesis of enantiomerically enriched 2,3-dihydro-1,4-benzodioxine containing compounds has been a focus of research . Early efforts focused primarily on the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives .

Scientific Research Applications

properties

IUPAC Name

N,N-diethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-13(4-2)18(14,15)10-5-6-11-12(9-10)17-8-7-16-11/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQFNYQTBICKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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